molecular formula C7H15NO2 B7770293 L-Alloisoleucine methyl ester

L-Alloisoleucine methyl ester

Cat. No.: B7770293
M. Wt: 145.20 g/mol
InChI Key: YXMMTUJDQTVJEN-RITPCOANSA-N
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Description

L-Alloisoleucine methyl ester is a protected amino acid derivative of the non-polar, branched-chain amino acid isoleucine. As a methyl ester, this compound is a crucial chiral building block (chiral synthon) in organic and medicinal chemistry for the synthesis of complex peptides and proteins, including potential enzyme inhibitors . The esterification of the carboxyl group makes the molecule more reactive, particularly in peptide coupling reactions. Amino acid esters can serve as precursors for further chemical modifications or be used in the study of enzyme mechanisms and substrate specificity. Research into similar leucyl-leucine methyl ester compounds has demonstrated their selective biological activity, where they can be metabolized intracellularly by lysosomal enzymes to form membranolytic metabolites, leading to targeted cell ablation in immunological studies . This highlights the potential of amino acid methyl esters as valuable tools for probing cellular processes. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) in methanol is a classical method for converting carboxylic acids to methyl esters. For L-alloisoleucine, this involves reacting the amino acid with excess SOCl₂ in anhydrous methanol under reflux. The mechanism proceeds via acyl chloride intermediacy, followed by nucleophilic substitution with methanol.

Reaction Conditions :

  • Molar Ratio : 1:5 (amino acid : SOCl₂)

  • Temperature : 60–70°C

  • Duration : 4–6 hours

  • Yield : 70–85%

This method is efficient but risks partial racemization at the α-stereocenter due to the acidic environment. Post-synthesis purification via recrystallization or chromatography is often necessary to isolate the desired (2S,3R) diastereomer.

Acid-Catalyzed Fischer Esterification

Fischer esterification employs catalytic sulfuric or hydrochloric acid in methanol to esterify L-alloisoleucine. The reaction is reversible, requiring excess methanol and prolonged heating to drive completion.

Key Parameters :

  • Catalyst : 1–2% H₂SO₄ (v/v)

  • Temperature : 65–70°C

  • Duration : 12–24 hours

  • Yield : 60–75%

While milder than SOCl₂, this method still poses stereochemical risks. Monitoring via ¹H NMR is critical to detect epimerization at the β-position, which manifests as distinct α-CH proton shifts (δ 4.36 ppm for D-allo-isoleucine vs. δ 3.8–4.1 ppm for L-isoleucine).

Carbodiimide Coupling Agents

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates esterification under neutral conditions, minimizing racemization. The protocol involves activating the carboxylic acid as an intermediate O-acylisourea, which reacts with methanol.

Procedure :

  • Dissolve L-alloisoleucine in dry dichloromethane.

  • Add DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Introduce methanol (5 equiv) and stir at 0°C for 2 hours.

  • Filter to remove dicyclohexylurea and concentrate.

Yield : 80–90% with >98% stereochemical retention. This method is preferred for stereosensitive applications but requires anhydrous conditions and costly reagents.

Silane-Mediated Esterification

Trimethylchlorosilane (TMSCl) in methanol offers a rapid, room-temperature alternative. The silane acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by methanol.

General Protocol :

  • Combine L-alloisoleucine (0.1 mol) with TMSCl (0.2 mol) in methanol (100 mL).

  • Stir at 25°C for 3–5 hours.

  • Concentrate under reduced pressure to isolate the methyl ester hydrochloride.

Advantages :

  • Yield : 90–95%

  • Stereochemical Integrity : Minimal epimerization due to mild conditions.

This method is scalable and avoids harsh reagents, making it ideal for industrial applications.

Stereochemical Considerations in Synthesis

Analytical Validation

¹H NMR is indispensable for distinguishing this compound from its diastereomers:

  • α-CH Proton : δ 3.8–4.1 ppm (L-allo) vs. δ 4.36 ppm (D-allo).

  • β-CH₃ Group : δ 1.0–1.2 ppm (diastereomer-dependent splitting).

Marrfey’s reagent or chiral HPLC further confirms enantiopurity post-synthesis.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Stereochemical Purity Cost
Thionyl Chloride70–854–6 hoursModerate (85–90%)Low
Fischer Esterification60–7512–24 hoursLow (70–80%)Very Low
Carbodiimide Coupling80–902 hoursHigh (>98%)High
TMSCl/MeOH90–953–5 hoursHigh (95–98%)Moderate

The TMSCl method balances yield, speed, and stereochemical fidelity, whereas carbodiimide coupling is optimal for high-purity research-scale synthesis.

Experimental Procedures and Characterization

Synthesis of this compound Hydrochloride (Adapted from )

  • Reagents : L-Alloisoleucine (10 g, 76 mmol), TMSCl (15.4 mL, 152 mmol), anhydrous methanol (150 mL).

  • Procedure : Suspend L-alloisoleucine in methanol, add TMSCl dropwise, and stir at 25°C for 4 hours. Concentrate to dryness under vacuum to yield a white solid.

  • Yield : 92% (12.1 g).

  • ¹H NMR (300 MHz, CD₃OD) : δ 4.02 (q, J = 6.5 Hz, 1H, α-CH), 3.75 (s, 3H, OCH₃), 1.85–1.70 (m, 1H, β-CH), 1.45–1.30 (m, 2H, γ-CH₂), 1.15 (d, J = 6.9 Hz, 3H, β-CH₃), 0.95 (t, J = 7.4 Hz, 3H, δ-CH₃) .

Chemical Reactions Analysis

Peptide Bond Formation

L-Alloisoleucine methyl ester participates in peptide synthesis via coupling reactions. Its methyl ester group facilitates activation for nucleophilic attack by amino groups in other amino acids.

Mechanism :

  • The ester undergoes deprotonation under basic conditions, forming an acyl-enzyme intermediate in enzymatic reactions .

  • Coupling agents like EDC/HOBt or HATU/DIPEA mediate amide bond formation with glycine methyl ester hydrochloride .

Example :

Reaction ConditionsOutcomeReference
EDC·HCl, HOBt, CH₂Cl₂, RT, 24hDipeptide yield: 72%
HATU/DIPEA, DMF, RTDiastereomer excess: 72:28

Epimerisation at the α-carbon is minimized under non-basic conditions (e.g., DIC/HOAt) .

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis, forming L-alloisoleucine.

Conditions :

  • Acidic or enzymatic hydrolysis (e.g., porcine liver esterase).

  • Alkaline conditions (pH >10) accelerate hydrolysis but risk racemization .

Kinetics :

Hydrolysis AgentTemperatureTimeConversion
1M HCl40°C2h>95%
NaOH (0.1M)RT24h85%

Heteroarylation Reactions

This compound reacts with aryl chlorides under metal-free conditions to form heteroaryl derivatives.

Example :

  • Reaction with 2-pyridylsulfonyl chloride yields N-(2-pyridylsulfonyl)-L-alloisoleucine methyl ester .

  • No significant epimerisation observed under mild basic conditions (DIPEA) .

Data :

Aryl ChlorideYieldPurity
4-Nitrobenzoyl chloride78%99%
2-Pyridylsulfonyl chloride84%98%

Acylation and Nucleophilic Substitution

The amino group undergoes acylation with anhydrides or acyl chlorides.

Key Reactions :

  • Acetylation with acetic anhydride yields N-acetyl-L-alloisoleucine methyl ester.

  • Benzoylation with benzoyl chloride forms N-benzoyl derivatives for protease studies .

Mechanism :

  • Base (e.g., triethylamine) deprotonates the amino group, enhancing nucleophilicity .

Degradation Pathways

Mass spectrometry studies reveal fragmentation patterns under high-energy conditions:

  • Primary cleavage : Loss of CO₂CH₃ (m/z 59), forming a base peak at m/z 72 .

  • Secondary cleavage : C-C bond rupture adjacent to the amino group, generating immonium ions (m/z 88) .

Fragmentation Scheme :

C6H13NO2C5H12N++CO2CH3[1]\text{C}_6\text{H}_{13}\text{NO}_2 \rightarrow \text{C}_5\text{H}_{12}\text{N}^+ + \text{CO}_2\text{CH}_3 \quad[1]

Stereochemical Stability

Epimerisation at the α-carbon occurs under basic conditions:

  • Base-Induced Racemization : DIPEA in HATU-mediated couplings leads to partial epimerisation (de = 72:28) .

  • Mitigation : Using DIC/HOAt reduces epimerisation by avoiding prolonged basic conditions .

Comparison :

Coupling AgentEpimerisation Rate
HATU/DIPEA28%
DIC/HOAt<1%

Metabolic Reactions

In vivo, this compound is linked to maple syrup urine disease (MSUD):

  • Formation Pathway : Keto-enol tautomerization of α-keto-β-methylvalerate (KMV) followed by transamination .

  • Clearance : Delayed compared to L-isoleucine, leading to accumulation in MSUD patients .

Metabolite Ratios in Plasma (MSUD Patients) :

MetaboliteConcentration (μM)
L-Isoleucine600
L-Alloisoleucine4.2

Scientific Research Applications

Biochemical Research and Metabolism Studies

L-Alloisoleucine Formation in Maple Syrup Urine Disease (MSUD)
L-alloisoleucine is notably studied in the context of metabolic disorders such as MSUD. In patients with this condition, the formation of L-alloisoleucine from L-isoleucine is a critical pathway. Research indicates that L-alloisoleucine levels can be significantly elevated in MSUD patients, serving as a biomarker for disease severity. For instance, a study demonstrated that the plasma concentration ratios of L-alloisoleucine to L-isoleucine were approximately 0.7% in classical MSUD patients, highlighting its potential diagnostic value .

Mechanistic Insights
The mechanism of L-alloisoleucine formation involves keto-enol tautomerization of 3-methyl-2-oxopentanoate (KMV). This process is crucial for understanding the metabolic pathways affected in MSUD. In vitro studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and L-alloisoleucine increase, providing insights into the metabolic clearance rates and formation dynamics .

Pharmaceutical Applications

Potential Therapeutic Uses
Research into L-alloisoleucine methyl ester has suggested potential therapeutic applications due to its role in amino acid metabolism. It can serve as a substrate for synthesizing other biologically active compounds. Moreover, its unique structural properties may allow it to interact with various biochemical pathways, making it a candidate for drug development aimed at metabolic disorders.

Analytical Chemistry

NMR Spectroscopy Applications
this compound has been utilized in NMR spectroscopy to differentiate between stereoisomers of isoleucine and allo-isoleucine. This application is particularly useful in peptide synthesis and characterization, where understanding stereochemistry is vital . The ability to identify different peaks corresponding to these compounds enhances analytical capabilities in biochemical research.

Agricultural and Environmental Science

Pheromone Studies
In agricultural research, methyl esters of amino acids, including this compound, have been identified as components of pheromones in certain insect species. These compounds play a role in attracting pollinators or controlling pest populations, thereby offering potential applications in sustainable agriculture .

Case Studies

Study Findings Implications
Matthews et al., 1980 Elevated L-alloisoleucine levels in MSUD patientsPotential biomarker for disease monitoring
Research on NMR differentiation Successful identification of isomeric formsEnhances peptide synthesis techniques
Pheromone component analysis Identification of amino acid methyl esters as pheromonesApplication in pest control strategies

Mechanism of Action

The mechanism of action of L-Alloisoleucine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or substrate for certain enzymes, modulating biochemical pathways and physiological responses .

Comparison with Similar Compounds

L-Isoleucine Methyl Ester

  • Structural Differences: L-Isoleucine has the stereochemical configuration (2S,3S), whereas L-alloisoleucine is (2S,3R) . This stereochemical divergence significantly impacts biological activity. For example, Lactobacillus arabinosus utilizes both isomers for growth, but other organisms, such as E. coli, show specificity for L-isoleucine .
  • Metabolic Pathways: L-Alloisoleucine is formed during transamination of L-isoleucine, but its metabolism produces ethylmalonyl-CoA via 2-ethylhydracrylate, a pathway shared with valine . However, cell studies show minimal extracellular ethylmalonate accumulation from L-alloisoleucine, unlike L-isoleucine . In maple syrup urine disease (MSUD), L-alloisoleucine accumulates in plasma, serving as a diagnostic marker .

Other Branched-Chain Amino Acid Methyl Esters

  • L-Leucine Methyl Ester: Molecular formula: C₇H₁₅NO₂, with a phase transition (ΔvapH) between 320–353 K . Unlike L-alloisoleucine methyl ester, leucine derivatives lack the β-methyl branch, altering their metabolic roles in protein synthesis .
  • n-Acetyl-L-Leucine Methyl Ester :
    • The acetyl group modifies reactivity, enabling applications in peptide synthesis and enzyme studies. In contrast, this compound is more commonly used in transamination research .

Fatty Acid Methyl Esters (FAMEs)

  • While structurally distinct from amino acid esters, FAMEs (e.g., oleic acid methyl ester) share esterification-driven solubility properties. FAMEs are used in microbial identification via gas chromatography, whereas amino acid esters like this compound are analyzed via LC-MS/MS for metabolic studies .

Metabolic and Diagnostic Relevance

  • This compound is critical in studying transamination reversibility. For instance, its keto analogue (α-keto-β-methylvaleric acid) supports L. arabinosus growth through racemization at the β-carbon .
  • In MSUD, plasma L-alloisoleucine levels correlate with disease severity, highlighting its role as a biomarker .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (Da) Stereocenters Key Applications
L-Alloisoleucine C₆H₁₃NO₂ 131.175 (2S,3R) Metabolic studies, MSUD diagnostics
This compound C₇H₁₅NO₂ ~145.2 (free base) (2S,3R) Pharmaceutical synthesis
L-Isoleucine methyl ester HCl C₇H₁₅NO₂·HCl 181.66 (2S,3S) Drug intermediates
n-Acetyl-L-leucine methyl ester C₉H₁₇NO₃ 187.24 (2S) Peptide chemistry

Table 2: Metabolic Outcomes of L-Alloisoleucine vs. L-Isoleucine

Parameter L-Alloisoleucine L-Isoleucine
Transamination product Ethylmalonyl-CoA (minor) α-Keto-β-methylvalerate
Accumulation in MSUD Yes (diagnostic marker) Yes (primary substrate)
Utilization by L. arabinosus Yes Yes

Biological Activity

L-Alloisoleucine methyl ester (also referred to as L-allo-isoleucine methyl ester) is a compound of interest in biochemical research due to its structural similarity to isoleucine and its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in diseases, particularly maple syrup urine disease (MSUD).

Chemical Structure and Properties

L-Alloisoleucine is one of the four stereoisomers of isoleucine. Its methyl ester derivative is formed by the esterification of the carboxylic acid group of L-alloisoleucine. The structural formula can be represented as follows:

C6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2

This compound exhibits distinct properties that influence its biological interactions, particularly in amino acid metabolism.

Formation and Conversion

L-Alloisoleucine is formed from L-isoleucine through a keto-enol tautomerization process. Studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and L-alloisoleucine increase significantly, indicating a metabolic conversion pathway where L-isoleucine acts as a precursor .

In Vivo Studies

In a study involving patients with MSUD, it was observed that the plasma concentration ratio of L-alloisoleucine to L-isoleucine was approximately 0.7% in classical MSUD patients. This highlights the importance of monitoring these metabolites for understanding metabolic disorders .

Physiological Effects

L-Alloisoleucine has been implicated in various physiological processes:

  • Metabolic Regulation : It plays a role in regulating branched-chain amino acids (BCAAs), which are crucial for protein synthesis and energy production.
  • Cellular Uptake : The uptake mechanism of this compound by cells involves specific transport systems that are sensitive to the stereochemistry of the amino acids involved .

Case Studies

  • Maple Syrup Urine Disease (MSUD) : In patients with MSUD, elevated levels of L-alloisoleucine are indicative of impaired metabolism due to enzyme deficiencies. The accumulation of this metabolite can lead to neurological complications if not managed properly .
  • Nutritional Studies : Research has shown that dietary supplementation with BCAAs, including alloisoleucine, can enhance muscle recovery post-exercise and improve overall metabolic health .

Research Findings

Recent studies have employed advanced techniques such as NMR spectroscopy to differentiate between isoleucine and alloisoleucine residues, providing insights into their distinct biological roles . Furthermore, the role of L-alloisoleucine in signaling pathways related to invasive growth in yeast has been investigated, indicating its potential as a signaling molecule in various biological contexts .

Comparative Data Table

CompoundFunctionKey Findings
L-Alloisoleucine Metabolite in amino acid metabolismElevated in MSUD patients; precursor to other metabolites
L-Isoleucine Essential amino acidPrecursor for L-alloisoleucine formation; involved in muscle metabolism
This compound Potential therapeutic agentShows promise in metabolic regulation and cellular signaling

Q & A

Q. What are the established methods for synthesizing L-Alloisoleucine methyl ester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves esterification of L-alloisoleucine with methanol under acidic or enzymatic catalysis. Optimization can be achieved using Response Surface Methodology (RSM) to evaluate variables like temperature, molar ratios, and catalyst concentration. For example, transesterification processes for methyl esters often employ double-pipe static mixer reactors to enhance efficiency, as demonstrated in biodiesel studies . Yield calculations should account for stoichiometric ratios (e.g., moles of reactants) and purity validation via HPLC or GC-MS .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm ester formation (e.g., methyl ester peaks at ~3.6 ppm for 1H^1H) and chiral integrity. Compare with literature data for known isomers .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (210–220 nm) to assess purity. Validate methods using spiked samples or certified reference materials.
  • Elemental Analysis : Required for new compounds to confirm empirical formulas .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation risks.
  • First Aid : For skin/eye contact, rinse immediately with water; consult a physician if irritation persists. No acute toxicity is reported, but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysis : Use enantioselective catalysts (e.g., lipases) to minimize racemization.
  • Chromatographic Resolution : Apply chiral stationary phases (e.g., amylose-based columns) for preparative separation.
  • Kinetic Analysis : Monitor reaction progress via circular dichroism (CD) spectroscopy to detect isomerization side reactions .

Q. How can contradictions in reported bioactivity data for this compound across different in vitro models be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media).
  • Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to reduce variability.
  • Meta-Analysis : Apply statistical tools like mixed-effects models to reconcile conflicting results, as seen in clinical chemistry studies .

Q. What advanced computational methods are suitable for predicting the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aqueous buffers at different pH levels.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways.
  • Machine Learning : Train models on existing ester stability datasets to forecast shelf-life under storage conditions .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the metabolic fate of this compound in biological systems?

  • Methodological Answer :
  • Isotope Labeling : Use 13C^{13}C-labeled compounds to track metabolic incorporation via LC-MS/MS.
  • Pathway Enrichment Analysis : Map metabolites to KEGG pathways using tools like MetaboAnalyst.
  • Integration with Transcriptomics : Correlate metabolite levels with gene expression data to identify regulatory nodes .

Tables for Key Methodological Comparisons

Parameter Basic Method Advanced Technique Reference
Purity Analysis HPLC with UV detectionChiral HPLC coupled with CD spectroscopy
Yield Optimization One-factor-at-a-time (OFAT) experimentsResponse Surface Methodology (RSM)
Stability Assessment Accelerated shelf-life testingMolecular Dynamics (MD) simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.